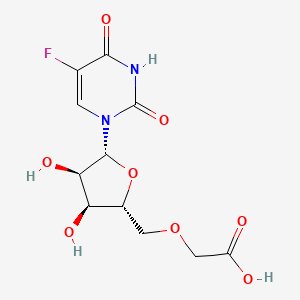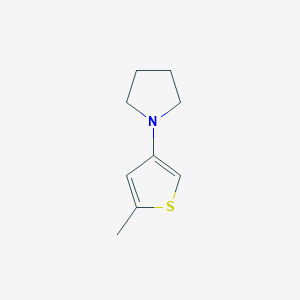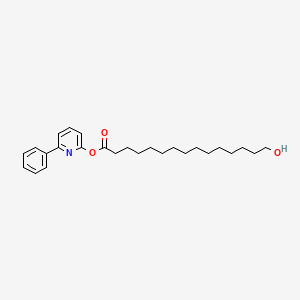
(6-phenylpyridin-2-yl) 15-hydroxypentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound features a phenylpyridine moiety attached to a hydroxypentadecanoate chain, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-phenylpyridin-2-yl) 15-hydroxypentadecanoate typically involves esterification reactions. One common method is the reaction between 6-phenylpyridin-2-ol and 15-hydroxypentadecanoic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid (PTSA) can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 15-oxo-pentadecanoate derivatives.
Reduction: Formation of 15-hydroxypentadecanol derivatives.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
Scientific Research Applications
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-phenylpyridin-2-yl) 15-hydroxypentadecanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylpyridine moiety can interact with aromatic amino acids in proteins, while the hydroxypentadecanoate chain can engage in hydrophobic interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridin-2-yl acetate: Similar structure but with a shorter ester chain.
6-Phenylpyridin-2-yl butyrate: Another ester derivative with a different chain length.
6-Phenylpyridin-2-yl hexanoate: Features a hexanoate chain instead of a pentadecanoate chain.
Uniqueness
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate is unique due to its long hydroxypentadecanoate chain, which imparts distinct physicochemical properties. This long chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
63362-09-4 |
|---|---|
Molecular Formula |
C26H37NO3 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(6-phenylpyridin-2-yl) 15-hydroxypentadecanoate |
InChI |
InChI=1S/C26H37NO3/c28-22-15-10-8-6-4-2-1-3-5-7-9-14-21-26(29)30-25-20-16-19-24(27-25)23-17-12-11-13-18-23/h11-13,16-20,28H,1-10,14-15,21-22H2 |
InChI Key |
YPAUZQKIHOSWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)OC(=O)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


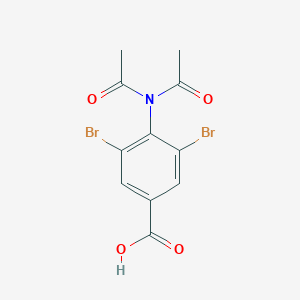
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
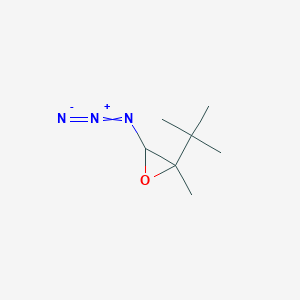
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)

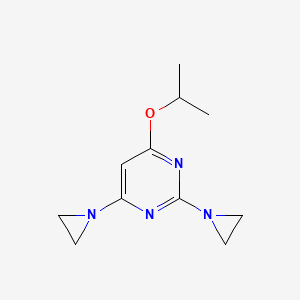
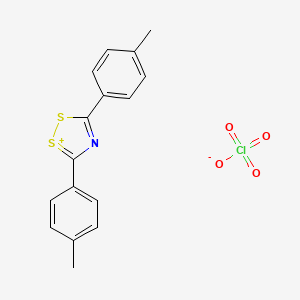
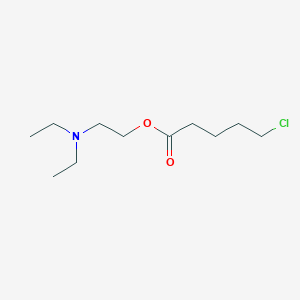
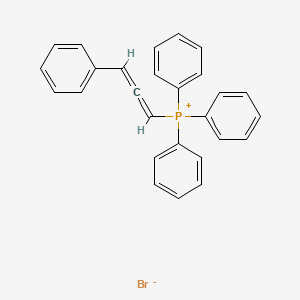
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
